molecular formula C15H14BrNO3S2 B2681060 ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 466677-02-1

ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2681060
CAS No.: 466677-02-1
M. Wt: 400.31
InChI Key: UNDULAXYIRMGJD-XFXZXTDPSA-N
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Description

Ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a useful research compound. Its molecular formula is C15H14BrNO3S2 and its molecular weight is 400.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of derivatives of ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate and their antimicrobial activities have been a significant area of study. Researchers have developed methods for synthesizing these compounds, evaluating their potential against various microbial strains. For instance, a study demonstrated the antimicrobial activity of synthesized compounds, highlighting the importance of specific substituents for activity (В. М. Цялковский et al., 2005). Similarly, novel approaches for the synthesis of thiazoles and their fused derivatives with antimicrobial activities have been explored, showcasing the compound's relevance in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Anticancer Activity

The compound and its derivatives have also shown promise in anticancer research. An efficient one-pot multicomponent approach led to the synthesis of compounds exhibiting anticancer activity across a range of cancer cell lines, underlining the potential therapeutic applications of these compounds (C. Altug et al., 2011). Another study synthesized novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the versatile pharmacological properties of these compounds (Ş. Küçükgüzel et al., 2013).

Corrosion Inhibition

Research has also ventured into the application of thiazolidinone derivatives as corrosion inhibitors. A study assessing the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid found these compounds to be effective, demonstrating the compound's utility in industrial applications (P. Ammal et al., 2018).

Mechanism of Action

Properties

IUPAC Name

ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c1-2-20-13(18)6-7-17-14(19)12(22-15(17)21)9-10-4-3-5-11(16)8-10/h3-5,8-9H,2,6-7H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDULAXYIRMGJD-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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